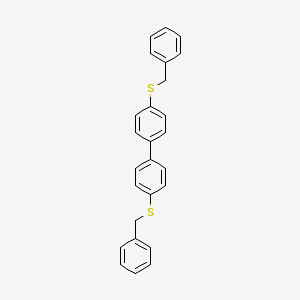

4,4'-bis(benzylthio)biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzylsulfanyl-4-(4-benzylsulfanylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22S2/c1-3-7-21(8-4-1)19-27-25-15-11-23(12-16-25)24-13-17-26(18-14-24)28-20-22-9-5-2-6-10-22/h1-18H,19-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKQTWVVKGWCAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=C(C=C2)C3=CC=C(C=C3)SCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 Bis Benzylthio Biphenyl and Its Analogues

Direct Thiolation Approaches

Direct thiolation involves the formation of a C-S bond directly onto the biphenyl (B1667301) backbone. This is often achieved through transition metal-catalyzed cross-coupling reactions, which offer a powerful and versatile toolkit for forging such connections.

Modern synthetic chemistry heavily relies on transition metal catalysts to facilitate the formation of C-S bonds with high efficiency and selectivity. Palladium, copper, and nickel complexes have all proven to be effective in this regard.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, has been successfully adapted for the synthesis of thioethers. numberanalytics.comsigmaaldrich.comrsc.orgresearchgate.net This analogous thiolation reaction typically involves the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a base.

The generally accepted mechanism for this transformation involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a palladium(0) complex. numberanalytics.com This is followed by the coordination of the thiol and subsequent deprotonation by the base to form a palladium-thiolate complex. The final step is reductive elimination, which forms the desired C-S bond and regenerates the active palladium(0) catalyst. numberanalytics.com

For the synthesis of 4,4'-bis(benzylthio)biphenyl, a suitable starting material would be a 4,4'-dihalobiphenyl, such as 4,4'-diiodobiphenyl (B1208875) or 4,4'-dibromobiphenyl. This would be reacted with benzylthiol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. mit.edu The development of third-generation palladium precatalysts has further enhanced the efficiency of these reactions. sigmaaldrich.com

| Catalyst System Components | Function | Common Examples |

| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the catalyst and influences reactivity | (rac)-BINAP, DPEphos, tBuXPhos |

| Base | Deprotonates the thiol and facilitates catalyst regeneration | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Aryl Halide | Electrophilic coupling partner | 4,4'-diiodobiphenyl, 4,4'-dibromobiphenyl |

| Thiol | Nucleophilic coupling partner | Benzylthiol |

This table provides an overview of typical components used in Palladium-catalyzed thiolation reactions.

Recent advancements have demonstrated that these cross-coupling reactions can be performed at room temperature using soluble bases, increasing the functional group tolerance of the method. nih.gov The use of xanthates as thiol surrogates has also been explored, offering an odorless alternative to traditional thiols. mdpi.comresearchgate.net

Copper-catalyzed methods, particularly the Ullmann condensation, represent one of the oldest and most established techniques for forming C-S bonds. wikipedia.orgmdpi.comorganic-chemistry.org Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgwikipedia.org However, modern advancements have led to the development of milder and more efficient catalytic systems.

The synthesis of this compound via a copper-mediated route would typically involve the reaction of a 4,4'-dihalobiphenyl with benzylthiol in the presence of a copper catalyst and a base. mdpi.com Aryl iodides are generally more reactive than aryl bromides or chlorides in these transformations. mdpi.com The use of copper nanoparticles (Cu-NPs) and copper(I) oxide nanoparticles (CuO-NPs) as catalysts has shown promise in improving reaction efficiency and allowing for milder conditions. mdpi.com

| Catalyst/Reagent | Role in Reaction | Typical Conditions |

| Copper Catalyst | Facilitates C-S bond formation | CuI, Cu(OAc)₂, CuO-NPs |

| Ligand | Can enhance catalyst activity and solubility | 1,10-phenanthroline, bisoxazolines |

| Base | Activates the thiol | KOH, Cs₂CO₃ |

| Solvent | Reaction medium | DMF, DMSO, N-methylpyrrolidone |

This table summarizes key components and conditions for Copper-mediated thiolation reactions.

Recent research has also explored the use of arenediazonium salts as electrophilic partners in copper-catalyzed Ullmann-type couplings, offering an alternative to aryl halides. mdpi.com Furthermore, enantioselective copper-catalyzed thiolations have been developed for the synthesis of axially chiral biaryls. nih.gov

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and often more cost-effective alternative to palladium-based systems for C-S bond formation. wikipedia.orgrsc.org Nickel catalysts can effectively couple a range of aryl electrophiles, including the less reactive but more abundant aryl chlorides and triflates, with various thiols. rsc.orgchemrxiv.org

The synthesis of this compound using a nickel catalyst would follow a similar pathway to the palladium-catalyzed reaction, involving the coupling of a 4,4'-dihalobiphenyl or a 4,4'-bis(triflyloxy)biphenyl with benzylthiol. The catalytic cycle is generally believed to proceed through a Ni(0)/Ni(II) mechanism. rsc.org However, some studies suggest that for certain reactions, a Ni(I) species may be involved. nih.gov

The choice of ligand is critical, with flexible bidentate phosphines like DPEphos and dppbz enabling the coupling of sterically hindered substrates. rsc.orgrsc.org The development of air-stable nickel precatalysts has also improved the practicality and convenience of these methods. chemrxiv.org

| Catalyst System | Substrate Scope | Key Features |

| Ni(cod)₂/DPEphos | Sterically hindered aryl triflates | Operates under mild conditions rsc.orgrsc.org |

| (Xantphos)Ni(o-tolyl)Cl | Aryl and alkenyl triflates | Air-stable precatalyst, mild conditions chemrxiv.org |

| NiCl₂(dppf)/Zn | Aryl mesylates | Requires a stoichiometric reductant nih.gov |

| Ir-photoredox/Ni | Aryl and heteroaryl iodides | Dual catalytic system, high chemoselectivity nih.gov |

This table highlights various Nickel-catalyzed systems for C-S bond formation.

Nucleophilic Substitution Reactions on Halogenated Biphenyl Precursors

An alternative and often more direct route to this compound involves the nucleophilic substitution of a suitable leaving group on a biphenyl scaffold with a benzylthiolate nucleophile.

This method is a classic and widely used strategy for the synthesis of thioethers. jmaterenvironsci.commasterorganicchemistry.com It relies on the SN2 reaction between a thiolate, generated by deprotonating a thiol with a base, and an alkyl halide. masterorganicchemistry.com

For the synthesis of this compound, the key precursor is 4,4'-bis(chloromethyl)biphenyl. This compound can be prepared through the chloromethylation of biphenyl using reagents such as paraformaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride. researchgate.netgoogle.comresearchgate.netpatsnap.com The reaction of 4,4'-bis(chloromethyl)biphenyl with benzylthiol in the presence of a base, such as potassium carbonate or sodium hydroxide, leads to the formation of the desired product.

The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO to facilitate the SN2 reaction. Phase-transfer catalysts can also be employed to enhance the reaction rate. jmaterenvironsci.com

| Reactant | Role | Notes |

| 4,4'-bis(chloromethyl)biphenyl | Electrophile | Synthesized from biphenyl researchgate.netgoogle.comresearchgate.netpatsnap.com |

| Benzylthiol | Nucleophile precursor | Foul-smelling, handle with care |

| Base | Deprotonates benzylthiol | K₂CO₃, NaOH, Et₃N |

| Solvent | Reaction medium | DMF, DMSO, Water jmaterenvironsci.com |

This table outlines the components for the nucleophilic substitution approach to synthesizing this compound.

This methodology offers a straightforward and often high-yielding route to this compound, particularly when the starting 4,4'-bis(chloromethyl)biphenyl is readily available.

Aromatic Nucleophilic Substitution Variants

The synthesis of aryl thioethers, including this compound, can be achieved through aromatic nucleophilic substitution (SNAr). This reaction class involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. dalalinstitute.com In the context of synthesizing the target compound, the nucleophile would be the benzylthiolate anion, which attacks a suitably activated biphenyl substrate.

The SNAr mechanism generally proceeds in two steps: the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted during this stage. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

For the SNAr reaction to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com In the case of a 4,4'-disubstituted biphenyl, EWGs on the rings would be necessary to facilitate the double substitution. For instance, the displacement of chloride from 1-chloro-2,4-dinitrobenzene (B32670) occurs readily at room temperature, highlighting the powerful activating effect of nitro groups. libretexts.org Thus, a potential precursor for the synthesis of this compound via this route would be 4,4'-dichloro-3,3'-dinitrobiphenyl.

The reaction conditions for SNAr can be mild, with some protocols operating at temperatures as low as 0 to 25 °C. researchgate.net Water can serve as an inexpensive and environmentally benign reaction medium for SNAr reactions involving heteroaryl halides and thiols, sometimes proceeding without the need for a catalyst or additional reagents. researchgate.net

| Aryl Halide Substrate | Nucleophile | Conditions | Yield | Reference |

|---|---|---|---|---|

| Nitro- and aldehyde-substituted aryl halides | Benzyl (B1604629) thiols | Poly(ethylene glycol) | High | researchgate.net |

| Nitroarenes | Thiols | Potassium phosphate (B84403) (catalyst) | Good to excellent | researchgate.net |

| 1-Chloro-2,4-dinitrobenzene | Dimethylamine | Ethanol, room temperature | Rapid reaction | libretexts.org |

| Heteroaryl halides | Thiols | Aqueous medium, base- and catalyst-free | Good to excellent | researchgate.net |

Multi-Step Synthesis Strategies

The construction of a molecule like this compound often requires multi-step synthetic sequences to build the carbon-sulfur bonds and the biphenyl core. libretexts.org These strategies offer flexibility in introducing various functional groups and controlling the final architecture of the molecule.

Sequential Functionalization of Biphenyl Scaffolds

Sequential functionalization begins with a pre-formed biphenyl core, which is then elaborated with the desired functional groups. A common approach involves the coupling of aryl halides with thiols. thieme-connect.com For the target molecule, this would entail a double C-S cross-coupling reaction on a 4,4'-dihalobiphenyl substrate with benzyl thiol. Copper-catalyzed Ullmann-type couplings are a classic method for this transformation, though they often require high temperatures. thieme-connect.com More modern palladium-catalyzed systems can achieve this under milder conditions.

Alternatively, the biphenyl scaffold itself can be constructed as part of the sequence. The Suzuki-Miyaura coupling, which reacts aryl boronic acids with aryl halides in the presence of a palladium catalyst, is a powerful tool for creating the biphenyl linkage. nih.gov For example, 4-bromophenylboronic acid could be coupled with a 4-bromobenzylthiol derivative, followed by a second C-S bond formation.

Another strategy involves the C-S cross-coupling of a biphenyl-2-thioacetate with aryl halides, which is then followed by an oxidation-cyclisation sequence to yield dibenzothiophenium salts. mdpi.com While the final product here is different, the initial C-S bond formation on a biphenyl scaffold is a relevant sequential functionalization step. mdpi.com

Incorporation of Thiobenzyl Units via Intermediate Derivatization

Instead of directly using benzyl thiol, which is known for its strong odor, intermediate derivatization strategies can be employed. This can involve using thiol-free sulfurizing agents or protected thiol precursors. mdpi.com

One such approach utilizes xanthates as thiol surrogates. mdpi.comresearchgate.net Xanthates can be prepared from alcohols and carbon disulfide and react with aryl halides to form thioethers, avoiding the direct handling of thiols. mdpi.com Another method uses S-aryl sulfothioates as masked thiols in copper-catalyzed reactions with aryl boronic acids. thieme-connect.com

A different strategy involves creating a reactive biphenyl intermediate. For example, 4,4'-bis(chloromethyl)biphenyl can be synthesized from biphenyl and paraformaldehyde. google.com This intermediate can then react with a sulfur nucleophile, such as sodium sulfide (B99878) followed by benzyl bromide, or directly with sodium benzylthiolate, in a Williamson-ether-synthesis-like reaction to form the two thioether bonds. ecust.edu.cn The use of orthogonally protected cystathionine (B15957) building blocks in solid-phase synthesis for creating thioether bridges in peptides showcases an advanced method of incorporating protected thioether linkages. nih.gov

| Thiol Source/Intermediate | Coupling Partner | Key Features | Reference |

|---|---|---|---|

| Xanthates | Aryl Halides | Odorless, low toxicity, readily prepared. | mdpi.comresearchgate.net |

| S-Aryl Sulfothioates | Aryl Boronic Acids | Masked thiols, suppresses disulfide side product. | thieme-connect.com |

| 4,4'-Bis(chloromethyl)biphenyl | Sulfur Nucleophiles | Williamson ether synthesis variant. | google.comecust.edu.cn |

| tert-Butyl Disulfide | Nucleoside Phosphoramidites | Stable protecting group for solid-phase synthesis. | umich.edu |

Advanced Cyclization and Condensation Pathways for Biphenyl-Thioether Assembly

Advanced synthetic strategies can involve intramolecular reactions to construct key parts of the molecular framework. The Dieckmann condensation, an intramolecular Claisen condensation of diesters, is a powerful method for forming five- or six-membered rings. libretexts.orglibretexts.orgmasterorganicchemistry.com While typically used for single rings, the principles of intramolecular cyclization can be applied to the synthesis of complex scaffolds. For instance, a suitably designed acyclic precursor containing ester and thioether functionalities could potentially be cyclized to form the biphenyl ring system, although this represents a highly complex and non-standard approach. The reaction proceeds via the formation of an enolate which then attacks the second ester group within the same molecule. masterorganicchemistry.comyoutube.com

More directly relevant to biphenyl thioethers are intramolecular cyclization reactions that start from these compounds. For example, the oxidation of biphenyl thioethers to the corresponding sulfoxides, followed by intramolecular cyclization using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), leads to the formation of dibenzothiophenium salts. mdpi.com This demonstrates a pathway for further elaborating the biphenyl-thioether scaffold into more complex, fused heterocyclic systems. mdpi.comsioc-journal.cn Such tandem reactions, like the C-S/C-N cross-coupling to form phenothiazines, represent efficient pathways where multiple bonds are formed in a single sequence. thieme-connect.com

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles aims to design chemical syntheses that are more environmentally benign. youtube.com Key goals include minimizing waste generation, enhancing production efficiency, and using renewable resources. youtube.com For the synthesis of this compound, this involves selecting safer solvents, reducing the use of hazardous reagents, and improving atom economy. youtube.commanuscriptpoint.com

Solvent Minimization and Alternative Media for Synthesis

The choice of solvent is a critical aspect of green chemistry. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Therefore, there is a strong emphasis on minimizing their use or replacing them with safer alternatives.

Several synthetic methods for thioethers have been developed that align with these principles:

Solvent-free reactions: The anti-Markovnikov addition of thiols to alkenes can be performed under solvent-free conditions at room temperature, offering a very clean route to some thioethers. organic-chemistry.org

Water as a solvent: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Highly selective anti-Markovnikov addition of thiols to unactivated alkenes can be achieved in water at room temperature without any additives. organic-chemistry.org Furthermore, nucleophilic aromatic substitution reactions to produce diaryl sulfides have been successfully carried out in aqueous media, often without the need for any catalyst. researchgate.net

Alternative Solvents: While amide solvents like DMF can effectively promote the nucleophilic displacement of halides by thiolate ions, they pose health and environmental risks. acs.org Research into alternative media, such as recyclable poly(ethylene glycol), for C-S cross-coupling reactions provides a greener pathway for synthesizing aryl sulfides. researchgate.net

By adopting these approaches, the synthesis of this compound and its analogues can be made more sustainable, reducing the environmental footprint of the chemical process.

Catalyst Design for Enhanced Efficiency and Sustainability

The synthesis of this compound and its diaryl sulfide analogues heavily relies on cross-coupling reactions, where the design of the catalyst is paramount for achieving high efficiency and sustainability. sigmaaldrich.com Modern catalyst design focuses on several key areas: enhancing activity and selectivity, improving stability and reusability, and utilizing earth-abundant, less toxic metals. catalysis-conferences.comnumberanalytics.com

A significant trend in sustainable catalysis is the move from precious metal catalysts, like palladium, to more abundant and economical first-row transition metals such as copper and nickel. researchgate.netnih.gov These metals have shown great promise in catalyzing C–S cross-coupling reactions. researchgate.net The effectiveness of these metal catalysts is profoundly influenced by the ligands attached to the metal center. Ligands can stabilize the metal complex, enhance its reactivity, and direct the selectivity of the reaction. researchgate.netnih.gov For instance, sterically bulky dialkylbiarylphosphine ligands have been instrumental in developing highly active palladium systems, while multidentate and strong electron-donating ligands are crucial for designing active copper and nickel complexes. researchgate.netnih.gov

Nickel complexes featuring pyrrole-based PNP pincer ligands have been reported as effective precatalysts for C–S coupling reactions, capable of coupling various aryl iodides and thiols with good to excellent yields at low catalyst loadings. acs.org Mechanistic studies suggest that a reduced Ni(I) species, formed in the presence of excess thiolate, is the active catalyst in these transformations. acs.org Similarly, copper-catalyzed systems, often considered for Chan-Lam type couplings, provide a milder and effective alternative to traditional cross-coupling methods for forming diarylchalcogenides. researchgate.net

To further minimize metal-related toxicity and waste, transition-metal-free reaction conditions have been explored. nih.gov These systems often employ solid acid catalysts or leverage the inherent reactivity of substrates under specific conditions, such as the use of potassium carbonate in DMAc for SNAr reactions of thiols with electron-poor aryl halides. nih.govrsc.org The ideal "green" reaction, such as the direct substitution of alcohols with thiols, can be facilitated by solid acid catalysts, producing only water as a byproduct. nih.gov

Recent advancements in computational chemistry and artificial intelligence are revolutionizing catalyst design. catalysis-conferences.comcas.cn Machine learning models can predict structure-property relationships and optimize reaction conditions, accelerating the discovery of novel, highly efficient catalysts. cas.cn This data-driven approach helps to move beyond traditional trial-and-error methods, enabling a more precise and rapid development of catalysts tailored for specific transformations like the synthesis of this compound. cas.cn

Table 1: Comparison of Catalytic Systems for Diaryl Sulfide Synthesis

| Catalyst System | Metal | Ligand Type | Key Advantages | Typical Conditions | Ref |

|---|---|---|---|---|---|

| Palladium-based | Pd | Buchwald-type phosphines | High activity, broad scope | Mild to moderate temperatures | nih.gov |

| Nickel-based | Ni | Pincer ligands (e.g., PNP) | Earth-abundant metal, good yields | 80 °C, low catalyst loadings | acs.org |

| Copper-based | Cu | 1,10-Phenanthroline | Economical, ligand-assisted | Room temperature, EtOH solvent | researchgate.net |

| Heterogeneous Solid Acid | None | None | Metal-free, reusable, water byproduct | Solvent-free, mild temperatures | nih.gov |

Waste Stream Reduction and Atom Economy Considerations

In alignment with the principles of green chemistry, modern synthetic strategies for this compound and its analogues prioritize the reduction of waste and the maximization of atom economy. essentialchemicalindustry.org Atom economy, a concept introduced by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.netwiley-vch.de A higher atom economy signifies a more efficient process with less waste generation. langholmandcanonbieschools.dumgal.sch.uk

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The choice of reaction pathway is critical for maximizing atom economy. Addition reactions, for example, have a theoretical atom economy of 100% as all reactant atoms are incorporated into the final product. essentialchemicalindustry.org In contrast, substitution and elimination reactions generate byproducts, inherently lowering their atom economy. essentialchemicalindustry.org The synthesis of diaryl sulfides often involves coupling reactions that are not 100% atom-economical; therefore, careful selection of reagents and catalysts is crucial to minimize waste. chemrevlett.com

A key strategy for reducing waste is the use of catalytic methods instead of stoichiometric reagents. essentialchemicalindustry.org Catalysts, used in small amounts, can facilitate reactions multiple times, avoiding the large quantities of waste associated with stoichiometric processes. numberanalytics.comessentialchemicalindustry.org For instance, traditional methods for preparing diaryl sulfones (a related class of compounds) involved the oxidation of sulfides or Friedel-Crafts-type reactions with strong acids, generating significant waste. chemrevlett.com Modern cross-coupling approaches offer a more atom-economical and environmentally benign alternative. chemrevlett.com

The choice of solvent and reagents also plays a pivotal role in waste reduction. There is a strong emphasis on replacing hazardous organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids, or eliminating them entirely through solvent-free reaction conditions. researchgate.netnih.govmdpi.com Water is a particularly attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net Furthermore, to circumvent the use of malodorous and air-sensitive thiols, odorless and stable sulfur surrogates such as xanthates or potassium thiocyanate (B1210189) have been successfully employed. mdpi.comresearchgate.net

Designing synthetic routes that generate non-hazardous byproducts is another important consideration. The ideal synthesis of a thioether via the direct reaction between an alcohol and a thiol using a solid acid catalyst exemplifies this principle, as the only byproduct is water. nih.gov Similarly, reduction processes that utilize reagents like aqueous sodium hydrosulfide (B80085) (NaSH) and hydrochloric acid can produce simple, non-hazardous wastes like sodium chloride and sulfur. tandfonline.com

Ultimately, a holistic approach that considers the entire lifecycle of the synthesis is necessary. This includes evaluating the energy efficiency of the process, the toxicity and origin of the starting materials, and the final fate of all products and byproducts. essentialchemicalindustry.orgwiley-vch.de By integrating high atom economy with the use of sustainable catalysts and benign reaction media, the synthesis of this compound can be aligned with the principles of modern, environmentally responsible chemistry.

Table 2: Green Chemistry Metrics for Thioether Synthesis Strategies

| Synthetic Strategy | Key Features | Atom Economy Aspect | Waste Reduction Benefit | Ref |

|---|---|---|---|---|

| Catalytic C-S Coupling | Use of Cu, Ni, or Pd catalysts | Higher than stoichiometric methods | Reduces inorganic salt waste from stoichiometric reagents | researchgate.net |

| Thiol-Free Synthesis | Employs xanthates or KSCN | Depends on specific reaction; avoids thiol oxidation side products | Eliminates use of odorous and easily oxidized thiols | mdpi.comresearchgate.net |

| Alcohol-Thiol Condensation | Solid acid catalyst, produces H₂O | High, as water is the only byproduct | Avoids halide waste from alkyl halide-based routes | nih.gov |

| Aqueous Phase Synthesis | Reactions performed in water | Can be high depending on reagents | Eliminates volatile organic compound (VOC) emissions | researchgate.net |

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of 4,4'-bis(benzylthio)biphenyl in solution. It provides information on the chemical environment of each nucleus, their connectivity, and spatial proximities, which are crucial for a complete structural assignment and conformational analysis.

Elucidation of Complex Spin Systems (e.g., 2D NMR, DOSY, NOESY)

To unambiguously assign the proton (¹H) and carbon (¹³C) NMR spectra of this compound, a combination of one-dimensional and two-dimensional NMR experiments is employed.

¹H and ¹³C NMR: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the biphenyl (B1667301) and benzyl (B1604629) groups, as well as a characteristic singlet for the methylene (B1212753) (-CH₂-) protons of the benzyl groups. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Biphenyl Protons | 7.2 - 7.6 | 127 - 140 |

| Benzyl Aromatic Protons | 7.2 - 7.4 | 127 - 138 |

| Methylene Protons (-CH₂-) | ~ 4.1 | ~ 38 |

Note: These are predicted values and actual experimental values may vary.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, helping to identify adjacent protons within the biphenyl and benzyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum based on the assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity between the biphenyl, sulfur, and benzyl moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the through-space proximity of protons. For this compound, NOESY can provide insights into the preferred conformation of the molecule in solution by showing correlations between protons on the biphenyl and benzyl groups that are close in space.

DOSY (Diffusion-Ordered Spectroscopy): DOSY is a powerful technique for analyzing mixtures and determining the size of molecules in solution. For a pure sample of this compound, a DOSY experiment would show all signals aligned at the same diffusion coefficient, confirming the presence of a single molecular entity.

Conformational Analysis in Solution via NMR

The biphenyl unit is known for the torsional flexibility around the central carbon-carbon single bond. The dihedral angle between the two phenyl rings can vary depending on the substituents and the surrounding environment. NMR techniques, particularly NOESY and the analysis of coupling constants, can provide valuable information about the time-averaged conformation of this compound in solution. The presence or absence of specific NOE cross-peaks between protons on the two biphenyl rings and between the biphenyl and benzyl protons can help to establish the preferred rotational conformers.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. An SCXRD analysis of a suitable single crystal of this compound would provide a wealth of structural information.

Determination of Solid-State Molecular Conformation and Packing

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| β (°) | 95.5 |

| Z | 4 |

Note: This is a hypothetical data table as no experimental crystallographic data for this specific compound was found.

Intermolecular Interactions and Crystal Engineering Insights

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. An SCXRD analysis would allow for the detailed examination of these forces, such as van der Waals interactions, and potential C-H···π interactions between the aromatic rings. Understanding these interactions is fundamental to the field of crystal engineering, which seeks to design and synthesize crystalline materials with desired properties by controlling the way molecules assemble.

Mass Spectrometry for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS is primarily used to confirm the molecular weight and to assess the purity of the sample.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule. The expected molecular formula for this compound is C₂₆H₂₂S₂.

Fragmentation Pattern: In addition to the molecular ion peak, the mass spectrum will also show fragment ions resulting from the breakdown of the molecule in the mass spectrometer. The fragmentation pattern can provide further structural information. For this compound, characteristic fragments would likely include the loss of benzyl groups or cleavage of the carbon-sulfur bonds.

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M]⁺ (Molecular Ion) | 406.116 |

| [M - C₇H₇]⁺ (Loss of a benzyl group) | 315.059 |

| [C₁₃H₉S]⁺ (Thiophenyl-phenyl fragment) | 201.042 |

Note: These are calculated mass-to-charge ratios (m/z) for the most abundant isotopes.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of the this compound molecule with high accuracy. This precision allows for the unambiguous determination of its elemental composition, distinguishing it from other compounds with the same nominal mass.

In HRMS analysis, the molecule is ionized, typically forming a molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺). The mass-to-charge ratio (m/z) of this ion is then measured to four or more decimal places. The experimentally determined exact mass can be compared against the theoretically calculated mass for the proposed chemical formula, C₂₆H₂₂S₂. A close match, usually within a few parts per million (ppm), confirms the elemental composition.

Table 1: HRMS Data for this compound

| Parameter | Theoretical Value | Observed Value | Mass Error (ppm) |

| Molecular Formula | C₂₆H₂₂S₂ | - | - |

| Calculated Exact Mass | 414.1166 | Typically within ±5 ppm | Typically < 5 |

| Ion Species | [M+H]⁺ | Dependent on experiment | - |

Note: Observed values are dependent on specific experimental conditions and instrumentation. The table illustrates the principle of HRMS for molecular formula confirmation.

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry not only provides the molecular weight but also offers significant structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint, allowing for the confirmation of its structural features. libretexts.org

For this compound, the fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Key cleavage events are expected at the C-S and S-biphenyl bonds.

Key Fragmentation Pathways:

Benzylic Cleavage: The most common fragmentation is the cleavage of the sulfur-benzyl bond (Ar-S-CH₂-Ph). This results in the formation of a very stable benzyl cation ([C₇H₇]⁺) or tropylium (B1234903) ion, which gives a prominent peak at an m/z of 91.

Thiophenolic Cleavage: Cleavage of the sulfur-biphenyl bond can lead to fragments corresponding to the biphenylthiol cation or related structures.

Biphenyl Core Fragmentation: The central biphenyl unit is relatively stable and its characteristic ion at m/z 154 may also be observed. nist.govchemicalbook.com

Table 2: Expected Major Fragment Ions in the Mass Spectrum of this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Formula | Structural Origin |

| 414 | [M]⁺ | [C₂₆H₂₂S₂]⁺ | Molecular Ion |

| 323 | [M - C₇H₇]⁺ | [C₁₉H₁₅S₂]⁺ | Loss of a benzyl group |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Benzyl/Tropylium cation |

| 154 | [C₁₂H₁₀]⁺ | [C₁₂H₁₀]⁺ | Biphenyl cation |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bond structures within a molecule. nih.govmdpi.com These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation by molecules as they vibrate, while Raman spectroscopy measures the inelastic scattering of monochromatic light. kurouskilab.com

Key Vibrational Modes:

Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region in both IR and Raman spectra.

Aromatic C=C Stretching: The stretching of carbon-carbon double bonds within the aromatic rings produces a series of characteristic peaks between 1600 cm⁻¹ and 1400 cm⁻¹.

C-S Stretching: The carbon-sulfur bond stretch is a key identifier for this molecule. It generally appears as a weaker band in the IR spectrum in the range of 710-570 cm⁻¹. chemrevlett.com

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds are strong in the IR spectrum between 900 cm⁻¹ and 675 cm⁻¹, and their exact position can give clues about the substitution pattern on the aromatic rings.

Table 3: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity (Typical) | Vibrational Assignment | Technique |

| ~3060-3030 | Medium-Weak | Aromatic C-H Stretch (ν(C-H)) | IR, Raman |

| ~1600-1580 | Strong | Aromatic C=C Ring Stretch | IR, Raman |

| ~1500-1400 | Strong-Medium | Aromatic C=C Ring Stretch | IR, Raman |

| ~850-800 | Strong | para-Substituted Benzene C-H Bend (δ(C-H)) | IR |

| ~710-570 | Weak-Medium | C-S Stretch (ν(C-S)) | IR, Raman |

Note: The exact frequencies and intensities can vary based on the sample's physical state (solid or solution) and the specific spectrometer used.

Theoretical and Computational Investigations of 4,4 Bis Benzylthio Biphenyl

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for elucidating the intrinsic properties of a molecule. For 4,4'-bis(benzylthio)biphenyl, these calculations can predict its electronic structure, reactivity, and intermolecular interaction sites.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic properties of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity.

Table 1: Illustrative Frontier Molecular Orbital Properties

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -5.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | ~ -1.0 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 4.5 eV | Suggests high kinetic stability and low reactivity. |

Note: The values in this table are hypothetical and based on typical values for similar aromatic thioethers and substituted biphenyls.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich) in red and regions of positive electrostatic potential (electron-poor) in blue.

For this compound, the MEP map is expected to show regions of high electron density (red) around the sulfur atoms due to the presence of lone pairs of electrons. These sites would be susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings would likely exhibit a positive electrostatic potential (blue), making them potential sites for nucleophilic interactions. The biphenyl (B1667301) and benzyl (B1604629) aromatic rings would represent areas of intermediate potential. Understanding the MEP is crucial for predicting how the molecule will interact with other molecules and its environment.

Charge Distribution and Dipole Moment Computations

The charge distribution within a molecule provides insight into its polarity and is closely related to its dipole moment. Computational methods can be used to calculate the partial atomic charges on each atom, revealing the extent of electron sharing and polarization within the chemical bonds.

Table 2: Predicted Dipole Moment

| Property | Predicted Value |

| Dipole Moment (Debye) | ~ 0.5 - 1.5 D |

Note: This is an estimated value for a non-planar conformation. The exact value depends on the dihedral angle between the phenyl rings.

Conformational Landscape Exploration

The conformational flexibility of biphenyl derivatives plays a significant role in their physical and biological properties. libretexts.org Exploring the conformational landscape of this compound can reveal its preferred shapes and the energy barriers to rotation around its key single bonds.

Potential Energy Surface (PES) Mapping and Torsional Barriers

The potential energy surface (PES) of a molecule maps its energy as a function of its geometry. For this compound, a key conformational feature is the torsion or dihedral angle between the two phenyl rings of the biphenyl core. Due to steric hindrance between the ortho-hydrogen atoms, biphenyl and its derivatives are typically non-planar in their lowest energy conformation. libretexts.org

A PES scan for the rotation around the central C-C bond of the biphenyl unit would reveal the energy minima corresponding to the most stable twisted conformations and the energy maxima at the planar and perpendicular conformations, which represent the rotational barriers. rsc.org The size and nature of the 4,4'-substituents influence these barriers. rsc.org For this compound, the bulky benzylthio groups are not expected to significantly increase the steric hindrance at the ortho positions, so the torsional barrier should be comparable to that of other 4,4'-disubstituted biphenyls.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of a molecule over time by solving Newton's equations of motion for the atoms in the system. An MD simulation of this compound, either in a solvent or in a simulated solid state, could reveal important information about its conformational dynamics.

Such simulations would allow for the observation of transitions between different conformational states and the calculation of the free energy landscape associated with these changes. This would provide a more complete picture of the molecule's flexibility than static PES mapping. Furthermore, MD simulations can be used to study how the molecule interacts with its environment, such as solvent molecules or other solute molecules, providing insights into its solvation properties and potential for aggregation.

Computational Prediction of Reactivity and Interaction Potentials

Computational chemistry provides powerful tools for predicting how a molecule will behave in chemical reactions and how it will interact with other molecules. scispace.com

Understanding the mechanism of a chemical reaction involves mapping out the entire energy landscape, from reactants to products, including any high-energy transition states (TS) that must be overcome. nih.gov For this compound, theoretical simulations can predict the pathways of reactions it might undergo, such as oxidation at the sulfur atoms or electrophilic substitution on the aromatic rings.

Using quantum mechanical methods, a proposed reaction pathway can be simulated. The process involves identifying the lowest energy structures for reactants, products, and any intermediates. Crucially, computational algorithms can locate the exact geometry of the transition state, which represents the maximum energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), a key determinant of the reaction rate.

For example, a simulation of the oxidation of one of the thioether linkages to a sulfoxide (B87167) would involve the following steps:

Geometry Optimization: Calculate the most stable 3D structure of this compound and the chosen oxidant (e.g., H₂O₂).

Transition State Search: Model the approach of the oxidant to a sulfur atom and search for the transition state structure corresponding to the oxygen transfer.

Frequency Calculation: Confirm the identified structure is a true transition state by ensuring it has exactly one imaginary frequency corresponding to the bond-forming/bond-breaking process.

Energy Calculation: Determine the energies of the reactants, transition state, and the product (4-(benzylthio)-4'-(benzylsulfinyl)biphenyl) to establish the reaction's energy profile.

A hypothetical energy profile for such a reaction is detailed in the table below.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + H₂O₂ | 0.0 (Reference) |

| Transition State | [Reactant...Oxidant]‡ Complex | +12.5 (Predicted) |

| Products | 4-(benzylthio)-4'-(benzylsulfinyl)biphenyl + H₂O | -45.0 (Predicted) |

This table presents hypothetical energy values for an illustrative reaction pathway.

The structure of this compound, with its extended aromatic system and electron-rich sulfur atoms, suggests its potential as a building block (ligand) in supramolecular chemistry or coordination polymers. mdpi.com The sulfur atoms can act as Lewis bases, coordinating to metal centers, while the flat phenyl rings can participate in π-π stacking interactions. The benzyl groups add further sites for van der Waals or CH-π interactions.

Computational methods can predict the most likely binding sites and modes of interaction. Molecular docking and molecular dynamics simulations are often employed for this purpose.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and indicate likely sites for electrophilic attack or coordination to positive centers (like metal ions). For this compound, the most negative regions are expected to be localized around the sulfur atoms.

Binding Site Prediction: Algorithms can analyze the molecule's surface to identify cavities and clefts suitable for binding a guest molecule or metal ion. By simulating the interaction with potential partners (e.g., a palladium(II) ion or a complementary aromatic molecule), the most energetically favorable binding configurations can be determined.

These predictions are crucial for the rational design of new materials, such as metal-organic frameworks (MOFs) or self-assembling molecular capsules, where this compound could serve as a functional component. nih.gov

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that can accurately predict the electronic structure and properties of molecules in their ground state. eurjchem.comniscpr.res.in It offers a balance between computational cost and accuracy, making it suitable for molecules of the size of this compound.

A standard DFT analysis begins with the optimization of the molecule's geometry. This process finds the lowest energy arrangement of atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. These optimized parameters can be compared with experimental data if available (e.g., from X-ray crystallography) to validate the computational model.

Once the geometry is optimized, a range of electronic properties can be calculated:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. eurjchem.com

Mulliken Atomic Charges: This analysis partitions the total electron density of the molecule among its constituent atoms, providing insight into the distribution of charge and identifying polar or reactive sites.

Molecular Electrostatic Potential (MEP): As mentioned previously, the MEP map illustrates the charge distribution and is invaluable for predicting sites of non-covalent interactions.

An illustrative table of DFT-calculated properties for this compound is provided below.

| Property | Predicted Value | Significance |

| C-S Bond Length | 1.78 Å | Indicates single bond character |

| S-CH₂ Bond Length | 1.83 Å | Standard thioether bond distance |

| Biphenyl Dihedral Angle | 43.5° | Confirms non-planar ground state |

| HOMO Energy | -5.8 eV | Electron-donating capability (localized on sulfur/rings) |

| LUMO Energy | -1.2 eV | Electron-accepting capability (localized on biphenyl core) |

| HOMO-LUMO Gap | 4.6 eV | Indicates high kinetic stability |

Note: The values in this table are illustrative and represent typical results from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

Applications of 4,4 Bis Benzylthio Biphenyl in Advanced Materials Research

Polymer Chemistry: Monomer and Building Block Applications

In polymer science, 4,4'-bis(benzylthio)biphenyl serves as a versatile monomer and precursor, enabling the synthesis of polymers with tailored thermal, mechanical, and functional properties. The biphenyl (B1667301) unit imparts rigidity, thermal stability, and favorable electronic properties to the polymer backbone, while the thioether linkage provides a degree of flexibility and a site for chemical modification.

Synthesis of Novel Polymeric Architectures Incorporating the Biphenyl-Thioether Moiety

The biphenyl-thioether moiety is a key structural element for creating high-performance polymers such as poly(arylene thioether)s. While this compound can be used directly in some polymerization reactions, its most significant role is as a stable precursor to the more reactive monomer, 4,4'-biphenyldithiol (B1196716). The benzyl (B1604629) groups serve as protecting groups for the thiols, which can be cleaved to generate the dithiol for subsequent polymerization.

This deprotected monomer, 4,4'-biphenyldithiol, can undergo polycondensation with various comonomers, such as aliphatic or aromatic acyl dichlorides, to produce a range of sulfur-containing linear copolythioesters. researchgate.net Research has shown that polymers synthesized from 4,4'-biphenyldithiol can exhibit thermotropic liquid crystalline properties, which are highly desirable for applications requiring materials with self-organizing behavior and high thermal stability. researchgate.net The properties of these resulting polymers are highly dependent on the choice of the comonomer, as illustrated in the table below.

| Polymer Type | Comonomer Example | Key Properties |

| Copolythioester | Sebacoyl dichloride | Thermotropic liquid crystalline behavior, good adhesive strength. researchgate.net |

| Poly(arylene thioether) | Activated difluoro aromatic compounds | High molecular weight, high glass-transition temperatures. kisti.re.kr |

| Poly(thioether-ester) | Diene diesters (via thiol-ene) | Potential for biodegradability, synthesis from renewable monomers. researchgate.net |

Cross-linking Agent in Polymer Networks

The benzylthio groups in this compound offer a pathway for creating cross-linked polymer networks, leading to materials with enhanced mechanical strength, thermal stability, and solvent resistance. This can be achieved through a multi-step process where the molecule is first integrated into a polymer structure, followed by a reaction that activates the thioether linkage for cross-linking.

A potential strategy involves the cleavage of the benzyl-sulfur bond to generate reactive thiol groups. This debenzylation can be initiated photochemically, as visible-light-mediated cleavage of benzyl ethers has been demonstrated, suggesting a similar approach could be viable for benzyl thioethers. acs.orgresearchgate.net Once the free thiol groups are exposed, they can form cross-links through several established chemical reactions:

Oxidative Coupling: The thiol groups can be oxidized to form disulfide bonds, creating a covalently cross-linked network.

Thiol-Ene/Thiol-Michael Addition: The generated thiols can react with polymers containing alkene or acrylate functionalities in a "click" chemistry reaction to form stable thioether cross-links. nih.govnsf.gov

Furthermore, recent research has highlighted the benzyl thioether linkage itself as a dynamic covalent motif. This allows for the creation of covalent adaptable networks (CANs), which are polymers that can be reprocessed, repaired, or recycled—a highly sought-after characteristic for sustainable materials. acs.org

Precursor for Functional Polymer Backbones

The role of this compound as a precursor is one of its most powerful applications in polymer synthesis. polytechnique.edu The benzyl groups act as robust protecting groups for the thiol functionality, rendering the monomer stable for storage and handling. This is crucial because the corresponding unprotected monomer, 4,4'-biphenyldithiol, is highly reactive and susceptible to oxidation.

The synthesis of functional polymer backbones begins with the debenzylation of this compound to yield pure 4,4'-biphenyldithiol. This dithiol is a key building block for introducing sulfur into polymer main chains, leading to materials like polythioesters and poly(biphenylene sulfide). researchgate.netnih.gov The resulting polymers, which feature thiol or disulfide units along their backbones, are considered "functional" because these groups are available for post-polymerization modification. This allows for the attachment of various molecules, including fluorescent probes, biomolecules, or other polymers, using thiol-specific conjugation chemistry. acs.orgnsf.gov

Electronic Materials Design

The inherent electronic structure of this compound, characterized by the π-conjugated biphenyl core, makes it a promising candidate for the development of organic electronic materials. The biphenyl unit is a common component in organic semiconductors, and the introduction of sulfur atoms and benzyl groups allows for the fine-tuning of electronic properties such as energy levels and charge transport characteristics. researchgate.net

Development of Organic Semiconductors and Conjugated Systems

Organic semiconductors are the active components in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.com The performance of these devices is critically dependent on the frontier molecular orbital (FMO) energies—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of the organic material. The energy difference between these orbitals, the HOMO-LUMO gap, determines the material's optical and electronic properties.

The incorporation of thioether linkages can modulate the electronic properties of the biphenyl core. The lone pair electrons on the sulfur atoms can participate in the π-system, which typically raises the HOMO energy level and reduces the HOMO-LUMO gap compared to the unsubstituted biphenyl. Theoretical calculations on analogous molecules provide insight into these effects.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Biphenyl | -6.24 | -0.47 | 5.77 |

| Thiophenol | -6.11 | -0.71 | 5.40 |

| 4,4'-Dimethoxybiphenyl | -5.46 | -0.89 | 4.57 niscpr.res.in |

| Thiophene-based Oligomer | -5.11 | -1.68 | 3.43 |

| Benzothiazole Derivative | -5.59 | -1.95 | 3.64 nih.gov |

Note: Values are illustrative and derived from various theoretical studies on related compounds. Actual values for this compound would require specific experimental measurement or calculation.

By serving as a building block, this compound can be used to synthesize larger, more complex conjugated systems. For instance, it can be incorporated into polymer chains or used in cross-coupling reactions to create oligomers with desirable optoelectronic properties for use as p-type (hole-transporting) semiconductors in electronic devices. mdpi.com

Charge Transport Pathway Engineering in Organic Electronic Materials

Efficient charge transport is essential for high-performance organic electronic devices and is highly dependent on the molecular packing in the solid state. nih.gov The ability of charge carriers (holes or electrons) to move through the material is governed by the degree of orbital overlap between adjacent molecules. The molecular structure of this compound directly influences this packing.

The biphenyl core itself is subject to a torsional angle between the two phenyl rings, while the bulky benzylthio side groups will play a significant role in dictating the intermolecular arrangement. nih.gov The crystal structure of 4,4'-disubstituted biphenyls can range from herringbone patterns, which are common for unsubstituted aromatics, to more favorable π-stacked arrangements that facilitate charge transport. niscpr.res.innih.gov The sulfur atoms can further enhance electronic communication between molecules through close S---S contacts, providing additional pathways for charge hopping. city.ac.uk By carefully designing molecules based on this scaffold, it is possible to engineer the solid-state morphology to optimize charge transport pathways. The charge carrier mobility of materials based on biphenyl and sulfur-containing aromatics can vary by several orders of magnitude depending on these structural factors.

| Material Class | Example Compound | Hole Mobility (cm²/Vs) |

| Biphenyl Diamine | N,N′-di(biphenyl-4-yl)-N,N′-diphenyl-[1,1′-biphenyl]-4,4′-diamine (p-BPD) | 1.0 x 10⁻³ researchgate.net |

| Biphenyl Diamine | N,N′-di(biphenyl-3-yl)-N,N′-diphenyl-[1,1′-biphenyl]-4,4′-diamine (m-BPD) | < 1.0 x 10⁻⁴ researchgate.net |

| Thiophene Derivative | Dithieno[3,2-b:2',3'-d]thiophene-based material | 2.0 x 10⁻² city.ac.uk |

| Benzothiazole Derivative | Substituted Benzothiazole Thin Film | 1.96 x 10⁻⁵ nih.gov |

This ability to influence molecular packing makes this compound and its derivatives valuable tools for engineering the next generation of high-performance organic semiconductors. nih.gov

Role in Electro-optical Materials

The exploration of this compound in electro-optical materials is an area of growing interest. Organic molecules with extended π-conjugated systems, such as the biphenyl core in this compound, are known to exhibit nonlinear optical (NLO) properties. These properties are crucial for applications in technologies like optical data storage, image processing, and optical switching.

The electronic character of this compound can be tuned by modifying its structure. The introduction of electron-donating or electron-withdrawing groups to the biphenyl or benzyl rings can significantly alter the molecule's response to an applied electric field. For instance, the presence of a nitro group (NO2), a strong electron-withdrawing group, in related biphenyl systems has been shown to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can enhance NLO activity. nih.gov

While specific experimental data on the electro-optical coefficients of this compound are not yet widely available, the general principles of molecular engineering for NLO properties suggest that it could be a promising candidate. Further research involving the synthesis of derivatives and the measurement of their hyperpolarizabilities will be crucial in determining its efficacy in this domain.

Supramolecular Materials and Assemblies

The thioether linkages in this compound play a pivotal role in its potential for constructing supramolecular assemblies. These sulfur-containing groups can participate in a variety of non-covalent interactions, driving the spontaneous organization of molecules into well-defined, higher-order structures.

Self-Assembly Strategies utilizing Biphenyl-Thioether Interactions

The self-assembly of molecules is a powerful bottom-up approach to creating functional nanomaterials. In the case of biphenyl-thioether compounds, intermolecular forces such as van der Waals interactions, π-π stacking of the aromatic rings, and specific interactions involving the sulfur atoms can direct the assembly process.

Studies on related aromatic thiols and thioethers have demonstrated their ability to form highly ordered self-assembled monolayers (SAMs) on surfaces, particularly on gold. While these studies often focus on thiol-gold interactions for surface attachment, the intermolecular forces that govern the packing and ordering of the molecules within the monolayer are relevant to the behavior of this compound in bulk materials. The interplay between the rigid biphenyl core and the more flexible side chains influences the final assembled structure.

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) using Biphenyl-Based Linkers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The properties of these materials, such as porosity, stability, and catalytic activity, are highly dependent on the geometry and functionality of the organic linkers.

Biphenyl-based molecules are frequently used as linkers in the synthesis of MOFs and CPs due to their rigidity and linear geometry, which can lead to the formation of robust and porous structures. While this compound itself has not been extensively reported as a primary linker, its structural analogue, 4,4'-biphenyldicarboxylic acid, is a common building block.

The thioether groups in this compound offer potential coordination sites for metal ions. The sulfur atoms can act as Lewis bases, donating their lone pairs of electrons to form coordinate bonds with a variety of metal centers. This opens the possibility of using this molecule as a flexible and functional linker for the design of novel MOFs and CPs with unique topologies and properties. The benzyl groups could also play a role in templating the structure or modifying the pore environment within the framework. The ability to tune the properties of MOFs by introducing different functional groups into the organic linker is a key area of research. rsc.org

Host-Guest Chemistry and Recognition Elements

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule or ion. The design of host molecules with specific recognition properties is a fundamental aspect of supramolecular chemistry with applications in sensing, separations, and catalysis.

The structure of this compound, with its aromatic cleft and functionalizable side groups, suggests its potential as a component in host-guest systems. The biphenyl core can provide a pre-organized cavity capable of binding guest molecules through π-π stacking and other non-covalent interactions. The thioether and benzyl groups could be modified to introduce specific binding sites or to tune the size and shape of the binding pocket.

While specific host-guest studies involving this compound are yet to be detailed in the literature, the principles of molecular recognition suggest that it could serve as a versatile scaffold for the development of new synthetic receptors.

Concluding Remarks

This compound represents a promising but underexplored molecule in the realm of advanced materials. Based on the known properties of its constituent parts—the biphenyl core, thioether linkages, and benzyl groups—it holds significant potential for applications in electro-optics, the construction of self-assembled materials and coordination polymers, and in the design of host-guest systems. Further focused research into the synthesis, characterization, and functional properties of this compound and its derivatives is warranted to fully unlock its capabilities.

Coordination Chemistry and Metal Complexation Studies

The coordination chemistry of 4,4'-bis(benzylthio)biphenyl is fundamentally dictated by the presence of multiple potential donor sites: the two sulfur atoms of the thioether linkages and the π-systems of the biphenyl (B1667301) and benzyl (B1604629) aromatic rings. The interplay of these sites determines the coordination modes and the resulting architecture of the metal complexes.

Ligand Design and Coordination Modes: Investigation of Sulfur and Aromatic Ring Donor Capabilities

The this compound ligand is a flexible molecule, with rotational freedom around the C-S and C-C bonds. This flexibility allows it to adopt various conformations to accommodate the geometric preferences of different metal centers. The primary donor sites are the lone pairs of electrons on the sulfur atoms, which can coordinate to metal ions. Thioether ligands are known to act as soft donors, showing a preference for soft metal ions such as Ag(I), Pd(II), and Pt(II).

Beyond the sulfur atoms, the aromatic rings of the biphenyl and benzyl groups present potential for π-coordination. The interaction of metal ions with aromatic rings is a well-established phenomenon, often observed with transition metals that have available d-orbitals for back-bonding. Theoretical studies and experimental evidence from related systems suggest that the biphenyl moiety can engage in η-coordination, where the π-electrons of the aromatic rings are shared with the metal center. However, the stronger coordinating ability of the soft sulfur donors often dominates, making sulfur-metal bonds the primary mode of interaction. The benzyl groups, while also possessing aromatic character, are sterically more demanding, and their involvement in coordination is less commonly observed compared to the biphenyl core.

Synthesis of Transition Metal Complexes with this compound Ligands

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial as it can influence the solubility of the reactants and the crystallization of the final product. Common solvents include acetonitrile (B52724), dichloromethane, and methanol. The reaction conditions, such as temperature and reaction time, are optimized to achieve the desired product in high yield and purity.

For instance, the reaction of this compound with silver(I) salts, such as silver nitrate (B79036) or silver perchlorate, can lead to the formation of coordination polymers. Similarly, reactions with palladium(II) or platinum(II) precursors, often containing labile ligands like acetonitrile or cyclooctadiene, can yield discrete mononuclear or polynuclear complexes. The stoichiometry of the reactants (metal-to-ligand ratio) plays a critical role in determining the final structure of the complex.

Structural Diversity of Coordination Compounds

The ability of this compound to bridge between metal centers through its two sulfur donors is a key factor in the formation of diverse and complex architectures.

Polynuclear Complexes and Extended Coordination Networks

When this compound acts as a bridging ligand, it can connect multiple metal centers, leading to the formation of polynuclear complexes or extended one-, two-, or three-dimensional coordination networks. The length and flexibility of the biphenyl spacer allow for the formation of large macrocyclic structures or infinite chains and sheets. The nature of the metal ion and the counter-anion can significantly influence the dimensionality and topology of the resulting network. For example, linear metal ions like Ag(I) can promote the formation of one-dimensional chains, while metal ions with a preference for tetrahedral or octahedral coordination can lead to more complex three-dimensional frameworks.

| Metal Ion | Counter-Anion | Resulting Structure | Dimensionality |

|---|---|---|---|

| Ag(I) | NO3- | Coordination Polymer | 1D Chain |

| Cu(II) | Cl- | Dinuclear Complex | 0D |

| Pd(II) | BF4- | Square Planar Complex | 0D |

Chiral Coordination Architectures

While this compound itself is an achiral molecule, the formation of coordination complexes can induce chirality. This can occur through several mechanisms. For instance, the coordination of the flexible ligand to a metal center can result in a conformationally locked, chiral structure. If the crystallization process occurs in a chiral space group, the entire crystal lattice will be chiral. Furthermore, the introduction of chiral co-ligands into the coordination sphere of the metal can direct the assembly of chiral architectures. To date, the synthesis of chiral coordination architectures specifically with this compound remains an area with limited exploration, presenting an opportunity for future research.

Catalytic Applications of Metal-4,4'-bis(benzylthio)biphenyl Complexes

The catalytic potential of metal complexes is often linked to the electronic and steric properties of the ligands. The sulfur donors in this compound can stabilize metal centers in various oxidation states, a key requirement for many catalytic cycles. Metal complexes containing thioether ligands have shown promise in a range of catalytic transformations, including cross-coupling reactions, oxidations, and reductions.

For example, palladium complexes are widely used as catalysts in C-C and C-N bond-forming reactions. A palladium complex of this compound could potentially exhibit catalytic activity in reactions such as the Suzuki or Heck couplings. The biphenyl backbone provides a robust and tunable scaffold, and the benzylthio groups can influence the electronic environment of the metal center, thereby modulating its catalytic performance. However, specific studies detailing the catalytic applications of metal complexes derived from this compound are not yet prevalent in the scientific literature, indicating a nascent area of investigation.

Exploration of Catalytic Activity in Organic Transformations

There is no available research data on the exploration of the catalytic activity of this compound or its metal complexes in organic transformations. The benzylthio and biphenyl moieties present in the molecule suggest a potential for coordination with transition metals, which are often the active centers in catalytic processes. However, without experimental evidence, any discussion of its catalytic potential remains purely speculative.

Mechanistic Investigations of Catalytic Cycles

As there are no reported catalytic applications for this compound, no mechanistic investigations of its potential catalytic cycles have been conducted. Understanding the mechanism of a catalytic reaction is predicated on the initial discovery of its catalytic activity.

Heterogeneous Catalysis and Recyclability Studies

In the realm of heterogeneous catalysis, where catalysts are in a different phase from the reactants, there are no studies on the use of this compound. Consequently, no research has been performed on the recyclability of any catalyst system based on this compound. The development of heterogeneous catalysts is an important area of green chemistry, often focusing on immobilizing active catalytic species on solid supports to facilitate easy separation and reuse. However, this compound has not been explored in this context.

Due to the lack of specific research on the catalytic properties of this compound, no data tables or detailed research findings can be provided.

Mechanistic Studies and Reactivity of the Thioether Functionality

Oxidation Pathways and Sulfoxide (B87167)/Sulfone Formation

The thioether functionalities in 4,4'-bis(benzylthio)biphenyl are readily oxidized to the corresponding sulfoxides and subsequently to sulfones. This stepwise oxidation is a common reaction pathway for thioethers and can be achieved using a variety of oxidizing agents. The general progression of this oxidation is as follows:

This compound → 4,4'-bis(benzylsulfinyl)biphenyl (Sulfoxide) → 4,4'-bis(benzylsulfonyl)biphenyl (Sulfone)

Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA), and hypochlorites (e.g., NaOCl). nih.gov The selectivity for sulfoxide over sulfone formation can often be controlled by the choice of oxidant, stoichiometry, and reaction conditions such as temperature.

Below is a table summarizing kinetic data for the oxidation of a model aryl thioether, thioanisole (B89551), which can serve as an analogue for the benzylthio moiety.

Table 1: Second-Order Rate Constants for the Oxidation of Thioanisole

| Oxidizing Agent | Product | Rate Constant (M⁻¹s⁻¹) | Conditions |

|---|---|---|---|

| H₂O₂ | Sulfoxide | ~2.5 x 10⁻³ | pH 7.4, 37°C |

| NaOCl | Sulfoxide | Significantly faster than H₂O₂ | pH 7.4, 37°C |

This data is for thioanisole and is intended to be illustrative of the relative reactivity of the thioether group in an aromatic context.

The mechanism of oxidation by hydrogen peroxide is believed to proceed via a direct oxygen atom transfer to the sulfur atom. In the case of hypochlorite (B82951), the reaction is significantly faster, suggesting a different, more reactive intermediate.

Redox Chemistry of Sulfur Centers

The sulfur atoms in this compound can participate in redox reactions beyond simple oxidation. The thioether group can be electrochemically oxidized. The initial step in the electrochemical oxidation of thioethers is typically a single-electron transfer to form a radical cation. nih.gov This intermediate can then react with water or other nucleophiles present in the medium to form the corresponding sulfoxide. Further oxidation to the sulfone is also possible at higher potentials.

The redox potential for the oxidation of thioethers is dependent on the molecular structure. For diaryl thioethers, the potential can be influenced by the electronic properties of the aromatic substituents. While specific electrochemical data for this compound is not available, studies on related compounds show that the oxidation potential can be modulated. For example, the presence of electron-donating groups on the aryl rings generally lowers the oxidation potential, making the thioether easier to oxidize.

Manganese-mediated electrochemical oxidation has been shown to be an effective method for the selective conversion of thioethers to sulfoxides, operating at lower potentials than direct electrolysis and exhibiting good functional group tolerance. nih.gov This suggests that the sulfur centers in this compound could be selectively oxidized under such conditions.

The sulfur atoms can also be involved in single electron transfer processes in other chemical reactions, potentially leading to the formation of sulfur-centered radicals.

Reactions at the Methylene (B1212753) and Aromatic Positions

Methylene Position:

The methylene groups in the benzylthio moieties are benzylic and are therefore susceptible to reactions involving radical intermediates. The carbon-sulfur bond in benzyl (B1604629) sulfides can undergo homolytic cleavage upon irradiation with UV light, leading to the formation of a benzyl radical and a thiyl radical. acs.orgresearchgate.net This photocleavage is a known reaction for benzyl-heteroatom bonds. acs.org The resulting radicals can then participate in a variety of subsequent reactions, such as hydrogen abstraction, dimerization, or reaction with other radical scavengers.

The benzylic C-H bonds can also be a site for oxidation, although this is generally less facile than oxidation at the sulfur atom. Under certain conditions, oxidation of the methylene group could lead to the formation of a benzoyl group.

Aromatic Positions:

The biphenyl (B1667301) and benzyl aromatic rings are susceptible to electrophilic aromatic substitution reactions. The thioether group is generally considered to be an ortho-, para-directing group and is activating towards electrophilic substitution. Therefore, electrophiles would be expected to attack the positions ortho and para to the thioether linkages on both the biphenyl and benzyl rings. However, steric hindrance from the bulky benzylthio group might favor para-substitution.